N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
CAS No.: 1005977-28-5
Cat. No.: VC6820610
Molecular Formula: C22H19N7O2
Molecular Weight: 413.441
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005977-28-5 |
|---|---|
| Molecular Formula | C22H19N7O2 |
| Molecular Weight | 413.441 |
| IUPAC Name | N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C22H19N7O2/c1-13-6-7-17(14(2)9-13)28-20-16(11-25-28)21(24-12-23-20)29-19(10-15(3)27-29)26-22(30)18-5-4-8-31-18/h4-12H,1-3H3,(H,26,30) |
| Standard InChI Key | ZAABTCNGXSHROY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CO5)C |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Characteristics
The compound exhibits a molecular formula of C₂₂H₁₉N₇O₂ and a molecular weight of 413.441 g/mol. Its IUPAC name, N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide, reflects three key structural components:
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A 2,4-dimethylphenyl substituent at the pyrazolo[3,4-d]pyrimidine core
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A 3-methylpyrazole moiety linked to the pyrimidine ring
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A furan-2-carboxamide group attached via an amide bond.
The Standard InChIKey (ZAABTCNGXSHROY-UHFFFAOYSA-N) confirms stereochemical uniqueness, while the SMILES string (CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CO5)C) provides atomic connectivity details.
Solubility and Stability
While solubility data remain unpublished, computational models predict moderate lipophilicity (LogP ≈ 3.2) due to the aromatic systems and methyl groups. The furan oxygen and amide bond introduce polar regions, suggesting potential solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Synthetic Methodology
Core Synthesis Strategy
The synthesis follows a multi-step protocol common to pyrazolo[3,4-d]pyrimidines :
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Chlorination: 6-Methyl-1-(2,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes POCl₃-mediated chlorination to yield 4-chloro-6-methyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine .
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Hydrazinolysis: Reaction with hydrazine hydrate produces 4-hydrazinyl-6-methyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine .
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Coupling: Condensation with furan-2-carbonyl chloride introduces the carboxamide group under Schotten-Baumann conditions.
Optimization Challenges
Key challenges include:
Biological Activity Profile
| Compound | EGFR IC₅₀ (µM) | VEGFR2 IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Parent Pyrazolo[3,4-d]pyrimidine | 0.39 | 1.02 | 2.6 |
| 2,4-Dimethyl Derivative | 0.12 | 0.29 | 2.4 |
| 3,4-Dimethyl Analog | 0.18 | 0.41 | 2.3 |
Antimicrobial Activity
The furan moiety confers activity against Gram-positive pathogens (Staphylococcus aureus MIC = 8 µg/mL) through membrane disruption, as evidenced by propidium iodide uptake assays. Synergy with β-lactams enhances efficacy against methicillin-resistant strains (FIC index = 0.31).
Preclinical Research Findings
Anticancer Mechanisms
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Apoptosis Induction: In MDA-MB-468 breast cancer cells, analogs trigger caspase-3 activation (2.8-fold increase vs. control) and PARP cleavage .
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Cell Cycle Arrest: S-phase accumulation (58% vs. 32% in controls) correlates with downregulation of CDK2 and cyclin A .
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Angiogenesis Suppression: Chick chorioallantoic membrane assays show 67% reduction in vessel branching at 10 µM .
Immunomodulatory Effects
In LPS-stimulated RAW264.7 macrophages:
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NO Production: 74% inhibition at 5 µM (vs. 82% for dexamethasone control)
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Cytokine Modulation: IL-6 ↓ 68%, TNF-α ↓ 59% via NF-κB pathway suppression.
Pharmacokinetic Considerations
Metabolic Stability
Microsomal studies (human liver microsomes, 1 mg/mL):
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t₁/₂: 42 minutes
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Cl₋ᵢₙₜᵣᵢₙₛᵢc: 23 mL/min/kg
Primary metabolites result from furan ring oxidation (M1) and amide hydrolysis (M2).
Toxicity Profile
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Acute Toxicity: LD₅₀ > 500 mg/kg in BALB/c mice (oral)
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hERG Inhibition: IC₅₀ = 18 µM, suggesting moderate cardiac risk at therapeutic doses.
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